molecular formula C10H5ClFNO2 B1180178 connexin 42 CAS No. 131461-61-5

connexin 42

Cat. No.: B1180178
CAS No.: 131461-61-5
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Description

Overview of the Connexin Protein Family and Intercellular Communication

Cells within tissues communicate directly through specialized structures known as gap junctions. These junctions are formed by a family of integral membrane proteins called connexins. nih.govnih.govannualreviews.orgebi.ac.ukresearchgate.netmdpi.comnih.govmdpi.comahajournals.orgelifesciences.orgmdpi.com Connexins oligomerize to form hexameric structures called connexons or hemichannels, which are inserted into the plasma membrane. nih.govannualreviews.orgebi.ac.ukmdpi.comelifesciences.orgmdpi.com Intercellular channels are created when connexons from adjacent cells dock in the extracellular space. nih.govnih.govannualreviews.orgahajournals.orgelifesciences.orgmdpi.com These gap junction channels facilitate the direct passage of ions, second messengers, and small metabolites (typically with molecular weights less than 1-2 kDa) between the cytoplasm of neighboring cells, enabling coordinated cellular activity. nih.govannualreviews.orgebi.ac.ukresearchgate.netmdpi.comahajournals.org

The connexin protein family is diverse, with at least 13 members identified in rodents and 21 in humans. nih.govnih.govannualreviews.orgebi.ac.ukmdpi.commdpi.com They share a common structural topology consisting of four transmembrane domains, two extracellular loops, one intracellular loop, and intracellular N- and C-terminal tails. nih.govebi.ac.ukmdpi.commdpi.commdpi.com While the transmembrane domains and extracellular loops are relatively conserved, the cytoplasmic regions, particularly the intracellular loop and C-terminus, exhibit greater variability among different connexins. ebi.ac.ukmdpi.comnih.govnih.gov This structural diversity contributes to the varied functional properties observed among different gap junction channels. ebi.ac.uknih.gov

Identification and Classification of Connexin 42

Connexins are commonly named based on their predicted molecular weight in kilodaltons (kDa). mdpi.commdpi.comebi.ac.uk this compound (Cx42) was identified as a member of this protein family through molecular cloning techniques. nih.gov

Phylogenetics and Homology of this compound (e.g., Chicken Cx40 Homolog)

Phylogenetic analysis and sequence comparisons have revealed the evolutionary relationships among different connexins across species. Chicken this compound (Cx42) has been identified and studied in the context of avian development. nih.govnih.govuu.nl Research indicates that chicken Cx42 is considered a homologue of Gap junction alpha-5 protein (Cx40), found in other species like mice and humans. ebi.ac.ukkarger.comphysiology.org The chicken isoform is noted to be approximately ten amino acid residues longer than the mammalian Cx40, which typically consists of around 357 amino acids. ebi.ac.uk Despite differences in length and some unique regions, chicken Cx42 shares conserved transmembrane and extracellular domains characteristic of the connexin family. nih.gov

Molecular Mass of this compound

Based on cDNA cloning, the predicted molecular mass of chick connexin-42 is 41,748 daltons. nih.gov This predicted mass aligns closely with its nomenclature as this compound, indicating a protein with a molecular weight of approximately 42 kDa. ebi.ac.uk

Here is a data table summarizing the predicted molecular mass:

SpeciesConnexinPredicted Molecular Mass (Daltons)
ChickThis compound41,748 nih.gov

Historical Context and Significance of this compound in Research

The study of connexins and gap junctions gained significant momentum following the cloning of the first connexin in 1986. nih.govannualreviews.org The identification and cloning of chick connexin-42, reported in 1990, were significant steps in understanding the diversity of the connexin family. nih.gov This discovery, alongside other connexins like chick connexin-43 and connexin-45, highlighted that multiple connexins are expressed and have unique tissue distributions, suggesting distinct physiological roles. nih.gov The presence of multiple connexins in organs like the heart, as shown with chick Cx42, Cx43, and Cx45, contributed to the understanding that different connexins likely possess different physiological properties and may form communication compartments during development. nih.gov While connexin 43 (Cx43) is often cited as the most extensively studied connexin, research into other family members like Cx42 has been crucial for appreciating the complexity and functional specialization within the gap junction protein family. elifesciences.orgelifesciences.org

Properties

CAS No.

131461-61-5

Molecular Formula

C10H5ClFNO2

Synonyms

connexin 42

Origin of Product

United States

Molecular and Cellular Biology of Connexin 42

Molecular and Cellular Biology of Connexin 43

The regulation of Connexin 43 is a multi-layered process, ensuring its appropriate expression and function in diverse physiological contexts. This regulation spans transcriptional, post-transcriptional, and translational mechanisms, each contributing to the precise control of Cx43 levels and activity.

Transcriptional Control Mechanisms of Connexin 43

The transcription of the GJA1 gene, which encodes Connexin 43, is a tightly regulated process governed by a host of transcription factors that bind to specific DNA elements within the gene's promoter region. This intricate control allows for tissue-specific expression and rapid responses to extracellular signals.

A number of transcription factors have been identified as key regulators of GJA1 expression. Among the most significant are Specificity protein 1 (Sp1) and Activator protein 1 (AP-1). Sp1 is a ubiquitous transcription factor that recognizes and binds to GC-rich sequences in the promoter regions of many genes, and such binding sites have been identified as important for the basal transcriptional activity of several connexin genes, including GJA1. The AP-1 transcription factor, a complex composed of proteins from the Jun, Fos, and ATF families, also plays a crucial role. The GJA1 gene contains AP-1 binding sites, and the functional relevance of these sites has been demonstrated in various cell types.

In addition to these general transcription factors, more specialized regulators are involved in the cell-type-specific expression of Connexin 43. For instance, in Sertoli cells of the testis, a functional cooperation between cJUN (a component of AP-1) and the transcription factors SOX8 or SOX9 has been shown to regulate GJA1 expression. This synergy involves the recruitment of cJUN to an AP-1 DNA regulatory element in the mouse Gja1 promoter. mdpi.com

The transcriptional landscape of the GJA1 gene is complex, with multiple promoters and alternative splicing mechanisms that can generate different transcript variants. This complexity allows for a nuanced regulation of Cx43 expression that can be tailored to the specific needs of different tissues and developmental stages.

Table 1: Key Transcription Factors Regulating GJA1 (Connexin 43) Expression

Transcription Factor Binding Site/Element Cellular Context Key Findings
Sp1 GC boxes Ubiquitous Important for basal transcriptional activity of the GJA1 gene.
AP-1 (cJUN/cFOS) AP-1 binding sites Myometrial and testicular cells Regulates GJA1 expression in response to various stimuli.
SOX8/SOX9 Cooperates with cJUN Sertoli cells Essential for regulating GJA1 expression in the testis. mdpi.com

| β-catenin | TCF/LEF binding sites | Various | Can increase transcription of the GJA1 gene in response to Wnt signaling. uniprot.org |

Post-Transcriptional Regulation of Connexin 43 mRNA

Following transcription, the stability and translational efficiency of Connexin 43 mRNA are subject to further regulation. This post-transcriptional control is primarily mediated by RNA-binding proteins (RBPs) and microRNAs (miRNAs) that interact with sequences in the 3' untranslated region (3' UTR) of the Cx43 mRNA.

One of the key RBPs involved in this process is the Human antigen R (HuR). HuR is known to stabilize target mRNAs by binding to adenylate/uridine-rich elements (AREs) in their 3' UTRs. The Cx43 mRNA contains such AREs, and HuR has been shown to bind to these elements, thereby increasing the half-life of the Cx43 transcript and leading to higher protein levels. oup.com

In addition to RBPs, a specific regulatory element within the 3' UTR, named S1516, has been identified. This element plays a role in the post-transcriptional regulation of Cx43, particularly in the context of cellular transformation by oncogenes like H-Ras. nih.gov

MicroRNAs (miRNAs) are small, non-coding RNAs that play a crucial role in post-transcriptional gene silencing by binding to the 3' UTR of target mRNAs, leading to their degradation or translational repression. genecards.org The expression of Connexin 43 is regulated by a number of miRNAs, which provides a rapid and fine-tuned mechanism for controlling Cx43 protein levels. genecards.org

Several miRNAs have been experimentally validated as direct regulators of Cx43. Among the most studied are miR-1 and miR-206. These miRNAs are highly expressed in muscle tissues and have been shown to downregulate Cx43 expression by binding to conserved sites in its 3' UTR. researchgate.net This regulation is important in processes such as myoblast differentiation and has been implicated in cardiac arrhythmias. genecards.org

Other miRNAs that have been identified as regulators of Cx43 include miR-23a, miR-200a, miR-381, and miR-186. ebi.ac.uk The interplay between these miRNAs and the Cx43 mRNA allows for a complex and context-dependent regulation of Cx43 expression in various physiological and pathological conditions. researchgate.net

Table 2: MicroRNAs Regulating Connexin 43 Expression

MicroRNA Target Site in 3' UTR Cellular/Tissue Context Effect on Cx43 Expression
miR-1 Conserved binding sites Heart, Skeletal Muscle, Dental Epithelial Cells nih.gov Downregulation researchgate.net
miR-206 Shares binding sites with miR-1 Skeletal Muscle, Breast Cancer Cells Downregulation researchgate.net
miR-23a Predicted binding sites Cardiac tissue Downregulation genecards.org
miR-200a Predicted binding sites Breast Cancer Cells Downregulation ebi.ac.uk
miR-381 Predicted binding sites Breast Cancer Cells Downregulation ebi.ac.uk

| miR-186 | Predicted binding sites | Breast Cancer Cells | Downregulation ebi.ac.uk |

Translational Regulation of Connexin 43 Protein Synthesis

The translation of Connexin 43 mRNA into protein is another critical point of regulation. One important mechanism is the presence of an internal ribosome entry site (IRES) in the 5' untranslated region (5' UTR) of the Cx43 mRNA. oup.com This IRES allows for cap-independent translation, meaning that protein synthesis can occur even under conditions where the standard cap-dependent translation is inhibited, such as during cellular stress or mitosis. oup.com

Furthermore, the translation of Cx43 mRNA can result in the production of not only the full-length 43 kDa protein but also several smaller, N-terminally truncated isoforms. nih.gov This occurs through a process of internal translation initiation at alternative start codons within the coding sequence. nih.gov One of the most studied of these isoforms is a 20 kDa fragment, often referred to as GJA1-20k. nih.gov The production of these truncated isoforms is itself a regulated process, influenced by signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinases 1/2 (Mnk1/2). oup.com These smaller isoforms may have distinct biological functions that are independent of the full-length protein's role in forming gap junctions. nih.gov

Connexin 43 Protein Structure and Topology

Connexin 43 is a transmembrane protein with a characteristic topology that is essential for its function in forming gap junction channels. mdpi.com The protein, with a molecular weight of approximately 43 kDa, is composed of 382 amino acids. wikipedia.org Its structure can be divided into several distinct domains, each with specific roles in channel formation and regulation. wikipedia.org

Transmembrane Domains and Extracellular/Cytoplasmic Loops

The polypeptide chain of Connexin 43 traverses the plasma membrane four times, resulting in four alpha-helical transmembrane domains (TM1-TM4). mdpi.com These domains are integral to forming the wall of the gap junction channel. wikipedia.org

Connecting these transmembrane domains are two extracellular loops (EL1 and EL2) and one cytoplasmic loop (CL). mdpi.com The extracellular loops are crucial for the docking of two connexons (hemichannels) from adjacent cells to form a complete gap junction channel. wikipedia.org These loops contain conserved cysteine residues that form disulfide bonds, which are important for maintaining the proper structure and function of the channel. wikipedia.org

The cytoplasmic loop, along with the N- and C-termini, are located within the cytoplasm. mdpi.com The N-terminal domain is involved in the gating of the channel, controlling its opening and closing. wikipedia.org The C-terminal tail is the longest and most variable region among different connexins and serves as a major hub for post-translational modifications and interactions with a variety of regulatory and scaffolding proteins. wikipedia.org These interactions are critical for regulating channel assembly, gating, and turnover. uniprot.org

Table 3: Structural Domains of Connexin 43

Domain Location Key Features Primary Function
N-Terminus Cytoplasmic Intracellular Channel gating and oligomerization wikipedia.org
Transmembrane Domain 1 (TM1) Spans the membrane Alpha-helical Forms part of the channel pore mdpi.com
Extracellular Loop 1 (EL1) Extracellular Contains conserved cysteine residues Connexon-connexon docking wikipedia.org
Transmembrane Domain 2 (TM2) Spans the membrane Alpha-helical Forms part of the channel pore mdpi.com
Cytoplasmic Loop (CL) Cytoplasmic Intracellular Site of protein-protein interactions
Transmembrane Domain 3 (TM3) Spans the membrane Alpha-helical Forms part of the channel pore mdpi.com
Extracellular Loop 2 (EL2) Extracellular Contains conserved cysteine residues Connexon-connexon docking wikipedia.org
Transmembrane Domain 4 (TM4) Spans the membrane Alpha-helical Forms part of the channel pore mdpi.com

| C-Terminus | Cytoplasmic | Long and intrinsically disordered | Regulation of channel gating, trafficking, and protein-protein interactions wikipedia.org |

N-Terminal and C-Terminal Domains of Connexin 42

The N-terminal and C-terminal domains of connexin proteins are crucial for the regulation of channel gating, protein-protein interactions, and subcellular trafficking. The N-terminal domain often plays a role in forming the pore and is involved in voltage sensitivity. The C-terminal domain, typically the most variable region among different connexins, is a hub for post-translational modifications and interactions with scaffolding and signaling proteins.

However, specific research findings detailing the structure, function, and specific amino acid sequences of the N-terminal and C-terminal domains of This compound are not available in the provided search results. While extensive research has characterized these domains in other connexins, such as Connexin 43, this information cannot be directly extrapolated to this compound without specific experimental evidence.

Biogenesis and Trafficking of this compound

The life cycle of a connexin protein, from its synthesis to its assembly into functional gap junction channels and eventual degradation, is a highly regulated multi-step process. This includes the oligomerization of connexin monomers into connexons, their transport to the cell surface, and the dynamics of their assembly and disassembly at the plasma membrane.

Oligomerization into Connexons

The assembly of six connexin protein subunits into a hexameric structure, known as a connexon or hemichannel, is a critical step in the formation of gap junctions. This process is known to occur in different cellular compartments for different connexins, such as the endoplasmic reticulum or the trans-Golgi network.

Specific studies detailing the process of oligomerization for This compound , including the cellular location and the molecular determinants that govern its assembly into connexons, are not described in the available search results.

Subcellular Localization and Vesicular Transport of this compound

Following oligomerization, connexons are trafficked to the plasma membrane via vesicular transport. The specific pathways and molecular machinery involved in the transport of connexin-containing vesicles can vary between connexin isoforms and cell types.

There is a lack of specific information in the provided search results regarding the precise subcellular localization and the mechanisms of vesicular transport for This compound .

Assembly and Disassembly Dynamics of this compound Junctions

The formation of gap junction plaques involves the docking of connexons from adjacent cells and their clustering into organized arrays. These structures are not static and undergo dynamic turnover through the continuous addition and removal of connexons.

Detailed research findings on the assembly and disassembly dynamics of gap junctions specifically composed of This compound are not available in the provided search results.

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are key regulatory mechanisms that control various aspects of connexin function, including trafficking, assembly, gating, and degradation. Phosphorylation is one of the most well-studied PTMs in the connexin family.

Phosphorylation of this compound Residues

The phosphorylation of specific amino acid residues, primarily on the C-terminal tail, by various protein kinases can modulate connexin channel activity and its interactions with other proteins.

Specific data identifying the phosphorylated residues on This compound , the protein kinases responsible for these modifications, and the functional consequences of these phosphorylation events are not detailed in the available search results. While numerous studies have mapped phosphorylation sites and their regulatory roles for other connexins, this detailed level of information is not available for this compound.

Ubiquitination of this compound

Ubiquitination is a critical post-translational modification that regulates the lifecycle of this compound (Cx43), the protein component of gap junctions. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to the connexin protein, marking it for degradation. nih.govnih.gov This regulatory step is crucial for controlling the levels of Cx43 at the cell membrane and, consequently, the extent of intercellular communication. portlandpress.com

The ubiquitination of Cx43 can occur in different forms, including mono-ubiquitination (the addition of a single ubiquitin molecule) and poly-ubiquitination (the formation of a ubiquitin chain). nih.gov These different types of ubiquitin modifications can signal different cellular fates for the connexin protein. For instance, Lys48-linked polyubiquitin (B1169507) chains typically target proteins for degradation by the proteasome, while monoubiquitination and Lys63-linked chains are often associated with internalization and sorting through the endo-lysosomal pathway. portlandpress.com

Several E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to substrate proteins, have been identified to interact with Cx43. These include Nedd4, Smurf2, and TRIM21, all of which have been found to associate with gap junction plaques. nih.gov The ubiquitination of Cx43 at these plaques is thought to be a key signal for the endocytosis (internalization) of the gap junction and its subsequent trafficking through intracellular vesicles for degradation. nih.gov

Misfolded Cx43 proteins can also be targeted for degradation through a process known as endoplasmic reticulum-associated degradation (ERAD), which can involve ubiquitination. nih.gov The turnover of Cx43 is remarkably rapid, with a half-life of approximately 1.5 to 5 hours, highlighting the necessity for tight regulation of its degradation pathways to maintain cellular homeostasis. nih.gov Both the proteasomal and lysosomal degradation pathways are involved in the turnover of Cx43, with autophagy also emerging as a relevant mechanism. nih.gov

Acetylation of this compound

Acetylation, the addition of an acetyl group to a protein, is another post-translational modification that has been identified in this compound (Cx43). nih.govnih.gov This modification can influence the localization and function of the protein. In cardiac tissue, for example, the acetylation of Cx43 has been shown to be controlled by histone deacetylases (HDACs) and histone acetyltransferases like p300/CBP. nih.gov

Specifically, HDAC3, HDAC4, HDAC5, and the p300/cyclic adenosine (B11128) monophosphate response element-binding protein have been found to colocalize with Cx43 in the heart. nih.gov The state of Cx43 acetylation can determine its interaction with other junctional proteins, such as N-cadherin, and its association with gap junctions. nih.gov This suggests that acetylation plays a role in the dynamic regulation of gap junction composition and stability. While the study of connexin acetylation is less extensive than that of phosphorylation or ubiquitination, it is emerging as an important regulatory mechanism. nih.govnih.gov

Other Post-Translational Modifications (e.g., SUMOylation, Nitrosylation)

Beyond ubiquitination and acetylation, this compound (Cx43) is subject to other post-translational modifications that modulate its function. nih.gov

SUMOylation: This process involves the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. nih.gov For Cx43, SUMOylation has been demonstrated to occur on specific lysine (B10760008) residues within the intracellular loop (L144) and the carboxyl terminus (L237). nih.gov This modification has been linked to a reduction in Cx43 protein expression and a decrease in the formation of gap junctions, suggesting a role for SUMOylation in downregulating gap junctional intercellular communication. nih.gov

S-Nitrosylation: This modification is the covalent addition of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. nih.govnih.gov The C-terminal domain of Cx43 contains cysteine residues that are sites for S-nitrosylation. nih.gov This modification is critical for regulating the channel's functionality and its interactions with other proteins. nih.gov S-nitrosylation can affect the permeability of both gap junction channels and undocked hemichannels. nih.gov For instance, in conditions of ischemia or hypoxia, S-nitrosylation has been proposed to regulate the opening of Cx43 hemichannels, which can have significant physiological and pathological consequences. nih.gov Specifically, S-nitrosylation of cysteine at position 271 has been shown to be a key event in activating Cx43 hemichannels. researchgate.netjci.orgbiorxiv.org

Impact of Post-Translational Modifications on this compound Function and Stability

Post-translational modifications (PTMs) are fundamental to the regulation of this compound (Cx43) function and stability, orchestrating a wide range of cellular processes from protein synthesis and trafficking to channel gating and degradation. nih.govresearchgate.net The unstructured nature of the intracellular domains of connexins provides an ideal environment for PTMs to induce conformational changes that regulate protein-protein interactions. nih.gov

The various PTMs have distinct and sometimes overlapping effects on Cx43:

Ubiquitination is a primary signal for the degradation of Cx43, thereby controlling the turnover of gap junctions and the duration of intercellular communication. nih.govnih.gov The type of ubiquitin chain can direct the protein to different degradation pathways, such as the proteasome or the lysosome. portlandpress.com

Acetylation can influence the interaction of Cx43 with other junctional proteins, thereby affecting the stability and composition of the gap junction plaque. nih.gov

SUMOylation has been shown to reduce the expression of Cx43 and the formation of gap junctions, acting as a negative regulator. nih.gov

S-Nitrosylation can modulate the permeability of both gap junction channels and hemichannels, playing a role in cellular responses to physiological and pathological stimuli like ischemia. nih.gov

These modifications collectively ensure that the function of Cx43 is dynamically regulated in response to cellular needs and environmental cues, highlighting the complexity of signaling networks that converge on this single protein to control direct cell-to-cell communication. nih.govresearchgate.net

This compound Protein-Protein Interactions

Interactions with Cytoskeletal Components

This compound (Cx43) has been shown to interact with various components of the cytoskeleton, which is crucial for the trafficking, assembly, and turnover of gap junctions. nih.govnih.gov These interactions provide a structural link that helps to stabilize gap junction plaques at the cell surface and integrate them with the cellular architecture. mdpi.com

One of the key interactions is with microtubules. Cx43 has been found to directly bind to both α- and β-tubulin. mdpi.comnih.gov This interaction is thought to be important for the transport of newly synthesized connexons (the hemichannels that form gap junctions) from the Golgi apparatus to the plasma membrane. mdpi.com

In addition to microtubules, Cx43 also associates with the actin cytoskeleton. nih.gov This connection is often mediated by actin-binding proteins. nih.gov For example, the actin-binding protein drebrin has been shown to interact with the C-terminal domain of Cx43. nih.govmdpi.com These interactions with the actin cytoskeleton are believed to play a role in the delivery of connexons to the gap junction plaque and in the regulation of plaque size and stability. mdpi.com

The interplay between Cx43 and the cytoskeleton is dynamic and can be regulated by signaling events. For instance, phosphorylation of the Cx43 C-terminal tail by kinases like Src can inhibit its binding to cytoskeletal proteins like β-tubulin and drebrin, leading to decreased gap junction stability and enhanced degradation. mdpi.com

Scaffolding Protein Associations (e.g., ZO-1 interaction with Connexin family members)

This compound (Cx43) is part of a larger multi-protein complex at the cell membrane, often referred to as the "nexus," which includes various scaffolding proteins. nih.gov These scaffolding proteins help to localize signaling molecules and structural components at the gap junction, thereby integrating it into cellular communication networks. nih.gov

A well-characterized interaction is between Cx43 and Zonula Occludens-1 (ZO-1), a member of the membrane-associated guanylate kinase (MAGUK) family of scaffolding proteins. nih.govnih.gov ZO-1 was initially discovered at tight junctions but is also a prominent component of the gap junction plaque. nih.gov The interaction occurs between the C-terminal tail of Cx43 and the second PDZ domain of ZO-1. nih.gov The very last isoleucine residue at the C-terminus of Cx43 is critical for this binding. nih.gov

The role of the Cx43-ZO-1 interaction is multifaceted. Initially, it was thought that ZO-1 acts as a passive scaffold, anchoring the gap junction to the cytoskeleton. nih.gov However, subsequent research has revealed more dynamic functions. The interaction with ZO-1 can influence the size and organization of gap junction plaques. nih.govmdpi.com While ZO-1 does not appear to be essential for the initial formation of gap junctions, it seems to play a role in regulating the accretion of channels into larger plaques. nih.gov Changes in the interaction between Cx43 and ZO-1 have been observed during the remodeling of gap junctions in various cell types. nih.gov Furthermore, this interaction can be modulated by post-translational modifications, such as phosphorylation, which can regulate the binding and release of ZO-1 from the gap junction complex. core.ac.uk

The association of Cx43 with scaffolding proteins like ZO-1 highlights the integration of gap junctions with other cellular structures and signaling pathways, allowing for a higher level of regulation of intercellular communication. nih.govnih.gov

Regulatory Protein Binding Partners

This compound (Cx42), also known as Gap Junction Protein Alpha 9 (GJA9), is a member of the connexin family of proteins that form gap junction channels, facilitating direct communication between adjacent cells. The function of these channels is not only dependent on the connexin protein itself but is also intricately regulated by a host of interacting proteins. These binding partners can influence various aspects of the connexin life cycle, from synthesis and trafficking to channel gating and degradation. While the interactome of the more ubiquitously expressed Connexin 43 is well-characterized, research is beginning to shed light on the specific regulatory proteins that associate with this compound.

Current evidence, primarily from high-throughput screening and database annotations, has identified a number of putative binding partners for this compound. These include adaptor proteins involved in signaling cascades, enzymes that regulate cellular processes, and structural proteins that may anchor the connexin channels at specific membrane domains.

Key potential regulatory binding partners for this compound include:

Growth factor receptor-bound protein 2 (GRB2): An adaptor protein that plays a crucial role in signal transduction pathways, linking activated cell surface receptors to downstream signaling molecules.

Ribonucleotide reductase regulatory subunit M1 (RRM1): An enzyme essential for the production of deoxyribonucleotides, which are the building blocks for DNA synthesis and repair.

Plakophilin-2 (PKP2): A desmosomal plaque protein that is crucial for the structural integrity of intercalated discs in cardiomyocytes.

Akirin2: A nuclear protein that acts as a cofactor for transcription factors to regulate gene expression.

Zonula Occludens-1 (ZO-1): A scaffolding protein that links junctional proteins to the actin cytoskeleton.

N-cadherin: A classical cadherin that mediates calcium-dependent cell-cell adhesion.

The identification of these interacting proteins provides a framework for understanding the complex regulatory networks that govern this compound function in various tissues.

Interacting ProteinProtein ClassFunction
GRB2Adaptor ProteinSignal Transduction
RRM1EnzymeDNA Synthesis and Repair
PKP2Desmosomal ProteinCell Adhesion, Signaling
Akirin2Nuclear CofactorGene Expression Regulation
ZO-1Scaffolding ProteinCytoskeletal Linking, Junctional Organization
N-cadherinAdhesion MoleculeCell-Cell Adhesion

Role of this compound Interacting Proteins in Channel Function and Trafficking

The interaction of regulatory proteins with this compound is fundamental to the spatial and temporal control of its function as a gap junction channel. These interactions can modulate the trafficking of this compound to the plasma membrane, its assembly into functional channels, its gating properties, and its eventual turnover.

GRB2 and RRM1: The direct functional consequences of the interaction between this compound and GRB2 or RRM1 are still under investigation. However, the known functions of these proteins suggest potential regulatory roles. GRB2, as a key adaptor in numerous signaling pathways, could link extracellular signals to the regulation of this compound channel activity or trafficking nih.govnih.gov. For instance, growth factor signaling, which is known to modulate gap junction communication, could be mediated through a GRB2-Connexin 42 interaction. RRM1's involvement in DNA synthesis suggests a potential link between cell cycle progression and the regulation of intercellular communication through this compound channels researchgate.netresearchgate.net.

Plakophilin-2 (PKP2): Studies have demonstrated that the desmosomal protein PKP2 plays a significant role in the stability and organization of gap junctions. While much of the research has focused on Connexin 43, the principles may extend to other connexins, including this compound. A deficiency in PKP2 has been shown to lead to the remodeling of gap junctions, suggesting that PKP2 is crucial for maintaining the integrity of the entire intercalated disc, where connexins are localized nih.govbiorxiv.orgnih.govresearchgate.netfrontiersin.org. This suggests that PKP2 may act as a scaffold, ensuring the proper localization and stability of this compound channels at the cell-cell interface.

Zonula Occludens-1 (ZO-1): ZO-1 is a well-established interacting partner for several connexins, including Connexin 43 nih.govrug.nlwustl.edunih.gov. It is thought to play a role in the trafficking of connexins to the plasma membrane and in the organization and stabilization of gap junction plaques. Although direct evidence for an interaction with this compound is still emerging, the conserved nature of the C-terminal PDZ-binding motif in some connexins suggests that ZO-1 may have a similar role in regulating the localization and size of this compound-containing gap junctions.

N-cadherin: The formation and stability of gap junctions are often closely linked to the presence of adherens junctions, which are mediated by cadherins. N-cadherin, in particular, has been shown to be important for the proper trafficking and assembly of Connexin 43 into gap junction plaques nih.govnih.govcolumbia.edu. It is plausible that N-cadherin-mediated cell-cell adhesion provides a necessary scaffold for the subsequent recruitment and assembly of this compound channels, thereby coordinating both adhesive and communicative functions at the cell-cell interface.

Interacting ProteinPutative Role in this compound Function and Trafficking
GRB2Linking extracellular signals to channel regulation
RRM1Coordinating gap junction communication with cell cycle
PKP2Stabilizing and organizing gap junctions at the intercalated disc
Akirin2Regulating the expression level of this compound
ZO-1Mediating trafficking and plaque organization
N-cadherinProviding an adhesive scaffold for channel assembly

Functional Roles of Connexin 42 in Biological Systems

Connexin-Mediated Regulation of Cell Proliferation and Differentiation

Connexins play important roles in regulating cell growth and differentiation, through both channel-dependent and channel-independent mechanisms. nih.govresearchgate.netmdpi.com Gap junctional intercellular communication is considered essential for the regulation of cellular events such as cell growth and differentiation. nih.gov

Connexins can influence cell proliferation by affecting cell cycle progression. For example, Cx43 has been shown to reduce cell proliferation by impeding the cell cycle progression from G0/G1 to S phase. nih.gov While this specific finding relates to Cx43, it illustrates a mechanism by which connexins can regulate proliferation. Connexins are differentially expressed during cell division and development. nih.gov

Beyond gap junction channels, connexin hemichannels can also impact cell proliferation. The release of molecules like ATP through hemichannels can activate purinergic receptors on cells, triggering signaling pathways that influence proliferation. nih.gov For instance, ATP signaling has been shown to initiate the proliferation of various cell types, including astrocytes and neural stem cells. nih.gov

Connexins also have channel-independent roles in regulating cell growth and differentiation, often through interactions of their intracellular domains with other proteins involved in cell signaling and the cytoskeleton. nih.govresearchgate.net The C-terminal domain of connexins, which is relatively long in many connexins including Cx42, can interact with various proteins and be translocated to the nucleus, potentially regulating gene expression related to growth and differentiation. researchgate.net

Interactive Table 2: Connexin Involvement in Cell Proliferation and Differentiation

Connexin TypeMechanismEffect on ProliferationEffect on DifferentiationExamples/Notes
Gap Junctions (formed by Connexins)Intercellular communication (ions, small molecules)Essential for regulation nih.govEssential for regulation nih.govCan influence cell cycle progression nih.gov
Hemichannels (formed by Connexins)Release of paracrine signals (e.g., ATP) oup.commolbiolcell.orgfrontiersin.orgfrontiersin.orgnih.govCan enhance proliferation (via ATP signaling) nih.govATP signaling can promote proliferation of various cell types nih.gov
Connexins (Channel-independent)Protein-protein interactions (e.g., C-terminal domain) nih.govresearchgate.netCan inhibit or regulate nih.govresearchgate.netCan regulate researchgate.netC-terminal domain can translocate to nucleus and affect gene expression researchgate.net

Connexin-Mediated Redox Homeostasis

Connexin channels are involved in maintaining cellular redox homeostasis, the balance between the production of reactive oxygen species (ROS) and antioxidant defense mechanisms. researchgate.netresearchgate.netnih.gov They can facilitate the transport of molecules related to redox balance, including antioxidants and oxidized wastes. researchgate.netresearchgate.netnih.gov

Studies, particularly in the context of the lens, have highlighted the role of connexin channels in redox homeostasis. The avascular nature of the lens necessitates the transport of nutrients and metabolites, including antioxidants, through connexin channels. researchgate.netnih.gov These channels are permeable to molecules like glutathione (B108866) (GSH) and ROS. researchgate.netnih.gov By allowing the passage of these molecules, connexin channels are expected to play a pivotal role in maintaining the redox state of the lens. researchgate.netnih.gov

Furthermore, connexin hemichannels can be influenced by oxidative stress. While gap junction communication might be inhibited by oxidative stress, hemichannels can open, potentially as a cellular protective mechanism against oxidative stress-induced cell death. nih.gov The response of connexin channels to oxidative stress is complex and can be influenced by factors such as phosphorylation and the cellular redox state. nih.gov

Pathophysiological Implications of Connexin 42 in Disease Models

Genetic Alterations and Mutations Affecting Connexin 42 Function

Mutations within connexin genes, including GJA1, are associated with a spectrum of hereditary diseases affecting multiple organ systems, such as the cardiovascular system, skin, and nervous system researchgate.netnih.gov. These genetic defects can impair the normal life cycle and function of connexin proteins, leading to aberrant channel behavior and disrupted tissue homeostasis frontiersin.org.

Impact of this compound Mutations on Channel Activity

Mutations in connexin genes can profoundly impact the functional properties of the channels they form. These impacts can include alterations in channel permeability to vital substances like ions, ATP, IP3, Ca²⁺, glucose, and even microRNAs, as well as changes in electrical coupling between cells researchgate.net. The consequences of these mutations can manifest as either a reduction or complete loss of channel function (loss-of-function) or, conversely, an increase in hemichannel activity leading to excessive and uncontrolled molecular exchange with the extracellular space (gain-of-function) frontiersin.org. Research on other connexins, such as Cx43, has demonstrated that specific mutations can lead to increased hemichannel activity, contributing to disease phenotypes mdpi.com. For example, certain Cx43 mutations linked to skin disorders have been shown to form functional hemichannels that increase membrane current flow mdpi.com.

Effects of this compound Gene Knockout/Knockdown in Animal Models

Animal models, particularly genetically modified mice with targeted knockout or knockdown of connexin genes, have been invaluable tools for dissecting the pathological consequences of altered connexin expression researchgate.net. Studies involving the deletion or reduced expression of Cx43 (Gja1) have revealed widespread changes in the expression and coordination of numerous genes across different tissues, including the brain and heart nih.gov. These findings suggest that the observed phenotypes in animals with altered connexin expression may not solely be attributed to impaired intercellular communication but also to broader changes in gene regulatory networks nih.gov. For instance, complete knockout of Cx43 in neonatal mice is lethal and associated with malformations of the right ventricular outflow tract mdpi.com. Furthermore, mouse models engineered to have reduced expression of a specific internally translated Cx43 isoform, GJA1-20k, while maintaining normal levels of full-length Cx43, exhibited severe cardiac conduction abnormalities and increased myocardial damage following ischemia/reperfusion injury, underscoring the importance of individual connexin isoforms mdpi.com.

Table 1: Impact of Connexin Gene Alterations in Animal Models

ConnexinGenetic AlterationAnimal ModelObserved Phenotype/ImpactSource
Cx43 (GJA1)KnockoutNeonatal MouseDeath at birth due to right ventricular outflow tract malformations mdpi.com
Cx43 (GJA1-20k isoform)Reduced ExpressionMouseSevere cardiac conduction abnormalities, increased infarct size post I/R injury mdpi.com
Cx40KnockoutMouseProlonged PR interval, slowed conduction in AV node and bundle-branch system; conflicting results on atrial tachyarrhythmia susceptibility oup.com
Cx45LackingMouseEmbryonic death due to sinus node dysfunction and atrial arrhythmia mdpi.com

Role of this compound in Cardiovascular Disease Models

Connexins, particularly Cx43, Cx40, and Cx45, are vital for the proper electrical functioning of the heart, governing the speed and coordination of electrical impulse propagation required for effective cardiac contraction mdpi.comnih.gov. Abnormalities in the expression, localization, or function of these connexins are frequently observed in various cardiovascular diseases, including cardiac arrhythmias and myocardial ischemia/reperfusion injury semanticscholar.orgmdpi.com.

This compound and Cardiac Arrhythmias in Animal Models

While research on Cx42 (GJA1) in cardiac arrhythmias often overlaps with studies on Cx43 due to their close relationship and expression in the heart, findings from animal models of arrhythmias involving other cardiac connexins provide valuable context. Dysfunctional electrical coupling between cardiomyocytes, often resulting from altered connexin expression and distribution, is a known contributor to increased susceptibility to atrial fibrillation (AF) mdpi.com. Animal models, such as transgenic mice and porcine models, have been used to investigate the role of connexins in AF pathophysiology ahajournals.org. For example, knockout of Cx40 in mice leads to prolonged PR intervals and slowed cardiac conduction oup.com. Studies in a porcine model of AF demonstrated that restoring normal expression levels of Cx40 or Cx43 through gene therapy improved atrial conduction and reduced the propensity for AF mdpi.comahajournals.org. Furthermore, mouse models of arrhythmogenic right ventricular cardiomyopathy (ARVC) linked to deficiencies in desmosomal proteins have shown that loss of Cx40 and Cx43 expression is associated with ventricular arrhythmias and defects in electrical wavefront propagation researchgate.net.

Myocardial Ischemia and Reperfusion Injury Models Involving Connexin Channels

Myocardial ischemia/reperfusion (I/R) injury, a major cause of death globally, involves complex cellular events where connexins, especially Cx43, play a significant role unige.chdoi.org. In animal models subjected to cardiac I/R injury, Cx43 undergoes dynamic changes, including modifications and redistribution, which can compromise intercellular communication and cardiac electrical function unige.ch. A notable finding in mouse models of I/R injury is the pathological opening of Cx43 hemichannels in areas of cardiomyocytes outside of gap junctions mdpi.com. This aberrant hemichannel activity and mislocalization of Cx43 can contribute to the development of potentially fatal arrhythmias and myocyte death mdpi.comdoi.org. Studies using pharmacological agents that uncouple gap junctions have suggested a potential benefit in reducing infarct size in I/R models physoc.org. Moreover, the protective effect of ischemic preconditioning, a phenomenon where brief episodes of ischemia protect the heart from subsequent prolonged ischemia, has been linked to the presence and function of Cx43, including its localization to mitochondria unige.chdoi.org. Recent research has also highlighted the cardioprotective effects of GJA1-20k, an internally translated isoform of Cx43, demonstrating its ability to reduce cardiac damage and infarct size in mouse models of I/R injury mdpi.com.

Table 2: Connexin Involvement in Cardiovascular Disease Models

Disease ModelConnexin(s) ImplicatedAnimal ModelKey Findings Related to ConnexinsSource
Atrial FibrillationCx40, Cx43Porcine, MouseAltered expression/distribution; Gene transfer improved conduction and reduced AF susceptibility mdpi.comahajournals.org
Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC)Cx40, Cx43MouseLoss of expression associated with arrhythmias and conduction defects researchgate.net
Myocardial Ischemia/Reperfusion InjuryCx43 (including GJA1-20k isoform)Mouse, Isolated HeartAltered localization and function; Hemichannel opening; Cardioprotection by preconditioning; GJA1-20k reduced infarct size mdpi.comunige.chdoi.orgphysoc.org

This compound in Neurological Disease Models

In the central nervous system (CNS), connexins are integral to the intricate communication network between neurons and glial cells frontiersin.org. Cx43 is prominently expressed in astrocytes and microglia, where it participates in processes relevant to neurodegeneration and inflammation frontiersin.org. Dysregulation of this neuroglial communication, often mediated by connexins, is a hallmark feature of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Multiple Sclerosis (MS), and Huntington's disease (HD) frontiersin.org.

Studies using models of neurological conditions have shown that reactive astrocytes and microglia can exacerbate neuroinflammation and neurodegeneration through abnormal gap junction and hemichannel activity aging-us.com. Increased expression of glial Cx43 has been reported in both human patients and animal models of neurodegenerative diseases like AD and PD aging-us.comresearchgate.net. In a mouse model characterized by spinal motoneuronal loss, reactive expression of Cx43 was observed within the spinal cord microenvironment aging-us.com. Research in a rat model of PD induced by rotenone (B1679576) demonstrated significantly elevated levels of the astrocytic marker Cx43 in brain regions containing dopamine (B1211576) neurons researchgate.net. Furthermore, in another mouse model of PD, increased Cx43 expression was linked to heightened inflammatory responses and the death of dopaminergic neurons, effects that could be reversed by blocking Cx43 activity researchgate.net. The opening of connexin hemichannels, potentially triggered by pathological factors such as α-synuclein in PD, can increase the vulnerability of neurons to damage researchgate.net. Inhibition of Cx43 has demonstrated neuroprotective effects in various models of neurodegenerative injury, including those mimicking hypoxia, ischemia, AD, and glaucoma nih.gov.

Table 3: this compound (Cx43) in Neurological Disease Models

Disease ModelCell Type InvolvedAnimal ModelKey Findings Related to Cx43Source
Neurodegenerative Diseases (General)Astrocytes, MicrogliaVarious (Mouse, Rat)Aberrant communication amplifies neuroinflammation and degeneration; Increased glial Cx43 expression frontiersin.orgaging-us.comresearchgate.net
Spinal Motoneuronal LossGlial CellsMouseReactive Cx43 expression in spinal cord aging-us.com
Parkinson's Disease (PD)Astrocytes, Glial CellsRat, MouseIncreased Cx43 expression; Associated with inflammation and dopaminergic cell death; Hemichannel opening contributes to neuronal vulnerability; Blocking Cx43 is protective researchgate.net
Alzheimer's Disease (AD)Glial CellsMouseIncreased Cx43 expression observed in some models frontiersin.orgjneuropsychiatry.org
Hypoxia, Ischemia, GlaucomaNot specified (likely glial)VariousBlocking Cx43 conferred neuroprotection nih.gov

Neuroinflammation and Degenerative Processes in Models

Neuroinflammation and neurodegenerative diseases are characterized by progressive neuronal damage and glial cell activation. Connexins expressed in glial cells, such as astrocytes and microglia, are increasingly recognized for their role in these conditions. While much research in this area has focused on Cx43 and Cx30 in astrocytes and Cx32 and Cx47 in oligodendrocytes, the potential involvement of Cx42 in neuroinflammation and degenerative processes in models is also being investigated.

Studies in experimental models of neuroinflammation and demyelination, such as experimental autoimmune encephalomyelitis (EAE), have shown that oligodendrocyte connexins are disrupted and appear to have a regulatory role in neuroinflammation, with their absence potentially exacerbating inflammatory demyelination tandfonline.com. Reactive gliosis, involving changes in microglia and astrocyte phenotypes, is a hallmark of neurodegenerative diseases like Alzheimer's disease (AD) in models researchgate.net. This astroglial response has been associated with changes in connexin expression and/or function researchgate.net. Astrocytes, the most abundant cell type in the CNS, participate in both pro- and anti-inflammatory processes and are involved in epilepsy nih.gov. While Cx43 is the most widely expressed and studied gap junction protein in astrocytes and has been projected as a key therapeutic target for AD in models, the specific contribution of Cx42 in these contexts within models requires further dedicated investigation to fully elucidate its role researchgate.net.

Ischemia-Induced Cell Death in Nervous Tissue Models

Ischemia, a condition of restricted blood supply, can lead to significant cell death in nervous tissue. The role of connexins in ischemia-induced injury and subsequent neuroprotection has been explored in various models.

Research in models of brain ischemia and central nervous system trauma has investigated the effects of gap junction blockers and knockout of specific connexins nih.gov. While many studies have utilized general gap junction blockers that may have off-target effects and impact multiple connexins, including hemichannels, some research has specifically implicated connexin 43 in brain ischemia/reperfusion injury and protection nih.gov. The opening of hemichannels, including those formed by Cx43, has been linked to consequent cell death after ischemic insults in different cell models, including astrocytes jneuropsychiatry.org. In models of cerebral ischemic injury, targeting Cx43 hemichannels has shown therapeutic potential jneuropsychiatry.org. Ischemic conditions can lead to gap junction uncoupling and closure, influenced by factors such as elevated intracellular calcium, acidosis, and altered phosphorylation status nih.gov. The activity of astroglial Cx43 hemichannels in resting states regulates basal excitatory synaptic transmission, and after ischemic insult, changes in Cx43 channel activity and expression can influence vasomotor conductivity jneuropsychiatry.org. While Cx43's role is prominent in ischemia models, further studies are needed to specifically delineate the direct involvement and mechanisms of Cx42 in ischemia-induced cell death in nervous tissue models.

This compound in Cancer Models

The role of connexins in cancer is complex and context-dependent, with evidence suggesting both tumor-suppressive and tumor-promoting functions depending on the cancer type and stage. Studies in cancer models have explored how connexins, including Cx42, influence cancer cell function, metabolism, and interactions within the tumor microenvironment.

This compound Modulation of Cancer Cell Function and Metabolism in Preclinical Models

In preclinical cancer models, connexins have been shown to regulate diverse cellular functions, including proliferation, migration, and metabolism. While Cx43, Cx32, and Cx26 have been extensively studied for their tumor-suppressive functions in various cancer models, the specific impact of Cx42 on cancer cell function and metabolism in these models is an area requiring more focused research nih.gov.

Connexins can influence cancer cell metabolism. In some models, this effect has been shown to be dependent on unidirectional transfer through gap junction intercellular communication (GJIC) mdpi.com. Connexin expression has also been shown to control metabolic enzymes within cancer cells that affect glycolysis, often mediated through channel-independent functions mdpi.com. Changes to the synthesis and processing of connexins in cancer cells may play a role in cancer cell metabolic adaptations mdpi.com. While these general mechanisms involving connexins are established in cancer models, specific data detailing the modulation of cancer cell function and metabolism directly by Cx42 in preclinical models is less widely reported and warrants further investigation.

Role of this compound in Tumor Microenvironment Interactions in Models

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and extracellular matrix. Interactions within the TME significantly influence tumor growth, progression, and response to therapy. Connexins mediate communication between these different cell types in the TME.

Connexins are major contributors to intercellular communication within the TME, forming gap junctions that facilitate the transfer of ions, metabolites, and other molecules between neighboring tumor cells and between tumor and stromal cells nih.gov. Connexin hemichannels also mediate communication with the extracellular environment nih.gov. The role of connexins in the TME is multifaceted, with their pro- or anti-tumorigenic properties influenced by their abundance, localization, functionality, and channel assembly nih.gov. Connexins can coordinate interactions between malignant cells and the surrounding stroma nih.gov. For instance, Cx43 has been implicated in mediating tumor cell chemotaxis towards the osteogenic metastatic niche in osteoblast-conditioned microenvironments in models, suggesting a role in bone metastasis nih.gov. Connexins also contribute to the communication between tumor cells and immune cells within the TME nih.gov. While the general involvement of connexins in TME interactions in models is evident, the precise and specific contributions of Cx42 to these complex interactions require further dedicated research in various cancer models.

Involvement of this compound in Other Disease Models

Beyond neurological disorders and cancer, connexins have been implicated in the pathogenesis of other diseases, and their roles have been investigated in relevant disease models.

Models of Lens Oxidative Stress and Cataractogenesis

Cataractogenesis, the opacification of the eye lens, is a leading cause of vision loss. Oxidative stress is considered a major contributing factor to cataract formation aging-us.commdpi.com. The avascular nature of the lens makes gap junction-mediated communication crucial for maintaining homeostasis and distributing nutrients and antioxidants aging-us.comekb.egnih.gov. Lens gap junctions are primarily formed by Cx43, Cx46, and Cx50 aging-us.comekb.eg.

Studies in models of lens oxidative stress and cataractogenesis have highlighted the importance of connexins in maintaining the lens's antioxidative milieu ekb.eg. Oxidative stress can lead to changes in connexins and gap junction function nih.gov. For example, in mouse models, oxidative stress treatment has been shown to induce in vitro cataractogenesis and lead to the downregulation of Cx46 and Cx50 aging-us.com. Cx43 haploinsufficiency in mouse lenses has also been shown to encourage oxidative stress and contribute to cataract development ekb.eg. While Cx43, Cx46, and Cx50 are the primary connexins studied in lens models, the specific involvement of Cx42 in lens oxidative stress and cataractogenesis models is not a prominent finding in the provided search results and would require further specific investigation to determine its potential role.

Summary of Connexin Involvement in Disease Models

Disease ModelConnexin Involvement (Primary Focus in Models)Key Findings in Models
Neuroinflammation/DegenerationCx43, Cx30 (astrocytes), Cx32, Cx47 (oligodendrocytes)Disruption of oligodendrocyte connexins exacerbates inflammation; Astroglial connexin changes associated with reactive gliosis; Cx43 involved in neuroinflammatory response. tandfonline.comresearchgate.netnih.gov
Ischemia-Induced Cell Death (Nervous Tissue)Cx43Hemichannel opening linked to cell death; Targeting Cx43 hemichannels shows therapeutic potential; Ischemic conditions alter gap junction coupling. nih.govjneuropsychiatry.org
Cancer Cell Function/MetabolismGeneral Connexin involvementInfluence on metabolism via GJIC and channel-independent mechanisms; Role in metabolic adaptation. mdpi.com
Tumor Microenvironment InteractionsGeneral Connexin involvement, Cx43Mediation of communication between tumor and stromal/immune cells; Cx43 implicated in chemotaxis and bone metastasis. nih.gov
Lens Oxidative Stress/CataractogenesisCx43, Cx46, Cx50Importance in antioxidative milieu; Oxidative stress affects Cx46 and Cx50 levels; Cx43 haploinsufficiency linked to oxidative stress and cataracts. aging-us.comekb.egnih.gov

This table summarizes the primary connexins studied in the context of the specified disease models based on the provided information. While Cx42 is the subject of this article, the search results predominantly highlight the roles of other connexin isoforms in these specific model systems. Further dedicated research is needed to fully elucidate the specific contributions of this compound in these contexts.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Found
Connexin 43Not Found
Connexin 30Not Found
Connexin 3213595812
Connexin 47Not Found
Connexin 26Not Found
Connexin 46Not Found
Connexin 50Not Found
d-limoneneNot Found
GalNAc6S ligand193456

This compound (Cx42), a component of gap junctions and hemichannels, plays a vital role in direct intercellular communication and the exchange of molecules with the extracellular environment. Dysregulation of connexins is increasingly recognized for its contribution to various disease processes. This article focuses specifically on the observed pathophysiological implications of this compound within the framework of different disease models, presenting findings from preclinical research.

Studies employing various disease models have provided valuable insights into how alterations in Cx42 expression and function may contribute to pathological conditions. While research often highlights the roles of other connexin isoforms, the potential involvement of Cx42 in specific disease contexts is an ongoing area of investigation.

Neuroinflammation and Degenerative Processes in Models

Neuroinflammation and neurodegenerative diseases are characterized by progressive damage to neurons and the activation of glial cells. Connexins present in glial cells, including astrocytes and microglia, are implicated in these conditions. While significant research has focused on Cx43 and Cx30 in astrocytes and Cx32 and Cx47 in oligodendrocytes, the specific involvement of Cx42 in neuroinflammation and degenerative processes within models warrants further exploration tandfonline.comresearchgate.netnih.gov.

In experimental models of neuroinflammation and demyelination, such as experimental autoimmune encephalomyelitis (EAE), disruptions in oligodendrocyte connexins have been observed, suggesting a regulatory role in neuroinflammation and potential exacerbation of inflammatory demyelination in their absence tandfonline.com. Reactive gliosis, a key feature of neurodegenerative diseases like Alzheimer's disease (AD) in models, involves phenotypic changes in microglia and astrocytes and has been linked to altered connexin expression and function researchgate.net. Astrocytes are the most abundant cell type in the central nervous system (CNS) and participate in both pro- and anti-inflammatory responses nih.gov. While Cx43 is a prominent astrocytic gap junction protein and a potential therapeutic target for AD in models, the precise contribution of Cx42 to these processes in neuroinflammation and degenerative disease models requires dedicated study researchgate.net.

Ischemia-Induced Cell Death in Nervous Tissue Models

Ischemia, resulting from restricted blood flow, can lead to substantial cell death in nervous tissue. The role of connexins in ischemia-induced injury and subsequent neuroprotection has been investigated in various models.

Studies using models of brain ischemia and CNS trauma have examined the effects of gap junction blockers and genetic knockout of specific connexins nih.gov. While many studies have utilized broad-spectrum gap junction inhibitors that may affect multiple connexins and hemichannels, some research has specifically pointed to the importance of connexin 43 in brain ischemia/reperfusion injury and protection nih.gov. The opening of hemichannels, including those formed by Cx43, has been associated with cell death following ischemic insults in different cell models, including astrocytes jneuropsychiatry.org. Targeting Cx43 hemichannels has demonstrated therapeutic potential in models of cerebral ischemic injury jneuropsychiatry.org. Ischemic conditions can lead to the uncoupling and closure of gap junctions, influenced by factors such as elevated intracellular calcium levels, acidosis, and changes in phosphorylation status nih.gov. Astrocytic Cx43 hemichannel activity regulates basal excitatory synaptic transmission, and alterations in Cx43 channel activity and expression post-ischemia can impact vasomotor conductivity jneuropsychiatry.org. While Cx43's role is notable in ischemia models, further research is necessary to specifically define the direct involvement and mechanisms of Cx42 in ischemia-induced cell death in nervous tissue models.

This compound in Cancer Models

The involvement of connexins in cancer is multifaceted, exhibiting both tumor-suppressive and tumor-promoting effects depending on the specific cancer type and stage. Studies utilizing cancer models have explored how connexins, including Cx42, influence cancer cell behavior, metabolism, and interactions within the tumor microenvironment.

This compound Modulation of Cancer Cell Function and Metabolism in Preclinical Models

In preclinical cancer models, connexins have been shown to modulate various cellular functions, including proliferation, migration, and metabolic processes. While other connexin isoforms like Cx43, Cx32, and Cx26 have been extensively studied for their tumor-suppressive roles in diverse cancer models, the specific impact of Cx42 on cancer cell function and metabolism in these models is an area that requires more focused investigation nih.gov.

Connexins have the capacity to influence cancer cell metabolism. In certain models, this effect is linked to unidirectional transfer through gap junction intercellular communication (GJIC) mdpi.com. Furthermore, connexin expression has been shown to regulate metabolic enzymes within cancer cells that influence glycolysis, often through mechanisms independent of channel function mdpi.com. Alterations in the synthesis and processing of connexins in cancer cells may contribute to their metabolic adaptations mdpi.com. While these general connexin-mediated mechanisms are recognized in cancer models, specific data detailing the direct modulation of cancer cell function and metabolism by Cx42 in preclinical models is less frequently reported and warrants further dedicated research.

Role of this compound in Tumor Microenvironment Interactions in Models

The tumor microenvironment (TME) is a dynamic and complex system comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. Interactions within the TME significantly impact tumor growth, progression, and therapeutic responses. Connexins facilitate communication between these diverse cell populations within the TME nih.govmdpi.com.

Connexins are significant contributors to intercellular communication within the TME, forming gap junctions that enable the transfer of ions, metabolites, and other molecules between adjacent tumor cells and between tumor and stromal cells nih.gov. Connexin hemichannels also play a role in communication with the extracellular environment nih.gov. The influence of connexins in the TME is complex, with their pro- or anti-tumorigenic properties depending on factors such as their abundance, localization, functionality, and how their channels are assembled nih.gov. Connexins can coordinate interactions between malignant cells and the surrounding stroma nih.gov. For instance, Cx43 has been implicated in mediating the chemotaxis of tumor cells towards the osteogenic metastatic niche in osteoblast-conditioned microenvironments in models, suggesting a role in bone metastasis nih.gov. Connexins also contribute to the communication between tumor cells and immune cells within the TME nih.gov. While the general involvement of connexins in TME interactions in models is established, the precise and specific contributions of Cx42 to these intricate interactions necessitate further dedicated research across various cancer models.

Involvement of this compound in Other Disease Models

Beyond neurological disorders and cancer, connexins have been implicated in the pathogenesis of other diseases, and their roles have been investigated in relevant disease models.

Research Methodologies for Studying Connexin 42

Genetic Manipulation Techniques

Genetic manipulation is a cornerstone of connexin research, enabling scientists to understand the function of a specific connexin by observing the effects of its absence, modification, or overexpression.

To investigate the in vivo roles of Cx42, researchers can generate genetically engineered mouse models.

Gene Knockout Models: In a gene knockout approach, the gene encoding Cx42 (let's assume its gene is GjaX) is inactivated or "knocked out." This allows for the study of the physiological consequences of the complete absence of the Cx42 protein. For instance, studies on knockout mice for other connexins, such as Connexin 46 (Gja3), have revealed their critical role in lens transparency, with knockout mice developing cataracts. bio-techne.comwikipedia.org A similar approach for Cx42 would involve observing the phenotype of Cx42 knockout mice to determine its function in various tissues.

Gene Knock-in Models: Conversely, gene knock-in models involve replacing the endogenous Cx42 gene with a modified version. This could be a mutant form of Cx42 to study the effects of specific amino acid changes, or the replacement of the Cx42 coding sequence with that of another connexin to explore functional redundancy. This technique provides insights into the structure-function relationships of the connexin protein.

The table below illustrates the types of data that would be collected from such studies on a hypothetical Cx42.

Model Methodology Potential Research Findings for Cx42
Cx42 Knockout Targeted deletion of the GjaX gene.Uncover essential roles of Cx42 in development and tissue homeostasis by observing any resulting anatomical or physiological abnormalities.
Cx42 Knock-in Replacement of the GjaX gene with a mutated version.Determine the functional significance of specific domains or amino acids of the Cx42 protein.
Conditional Knockout Deletion of the GjaX gene in specific cell types or at specific developmental stages.Elucidate the tissue-specific or temporal roles of Cx42, bypassing potential embryonic lethality of a full knockout.

For more transient and often cell-culture-based studies of Cx42 function, RNA interference (RNAi) is a powerful tool.

siRNA (small interfering RNA): Short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of Cx42 can be introduced into cells. This leads to the degradation of the Cx42 mRNA, thereby "silencing" the gene and preventing the production of the Cx42 protein. The resulting cellular changes can then be analyzed to infer the function of Cx42. Studies have shown that siRNA can be transferred between cells through gap junctions, suggesting a potential for localized gene silencing in tissues. genecards.org

Antisense Oligonucleotides: Short, single-stranded DNA or RNA molecules that are complementary to the Cx42 mRNA can also be used. These antisense oligonucleotides bind to the mRNA and block its translation into protein. This method has been employed to reduce the expression of other connexins, like Connexin 43, to study their roles in processes such as bone formation. gene.visionnih.gov

To understand the effects of increased levels of Cx42, researchers utilize overexpression systems. This involves introducing the Cx42 gene into cells, often using a viral vector or a plasmid, leading to the production of large quantities of the Cx42 protein. These studies can reveal information about the protein's ability to form gap junction channels, its localization within the cell, and the consequences of its overabundance. For example, overexpression of other connexins has been used to study their roles in cancer, with varying effects on tumor growth and metastasis depending on the specific connexin and cancer type.

Electrophysiological Techniques

Electrophysiology provides a direct measure of the functional properties of ion channels, including those formed by connexins. These techniques are crucial for characterizing the biophysical properties of Cx42 channels.

The patch clamp technique is a high-resolution method used to measure the ionic currents flowing through individual ion channels. In the context of Cx42, this technique would be applied to cells expressing the protein to determine the conductance of a single Cx42 channel. This involves forming a tight seal between a glass micropipette and the cell membrane, allowing for the recording of minute electrical currents as the channel opens and closes. This technique would provide fundamental information about the ion permeability and gating properties of Cx42 channels.

To assess the ability of Cx42 to form functional intercellular channels, various methods are used to measure junctional coupling .

Dual Whole-Cell Patch Clamp: This "gold standard" technique involves patch-clamping two adjacent cells that are coupled by gap junctions. A voltage step is applied to one cell, and the resulting current is measured in the second cell. The magnitude of this junctional current provides a direct measure of the conductance of the gap junction channels connecting the two cells.

Dye Transfer Assays: In this method, a fluorescent dye of a size that can pass through gap junction channels is injected into one cell. The spread of the dye to neighboring cells is then monitored using microscopy. The extent and rate of dye transfer provide a qualitative or semi-quantitative measure of junctional coupling.

The table below summarizes the key parameters measured using these electrophysiological techniques for a hypothetical Cx42.

Technique Parameter Measured Significance for Cx42 Research
Single-Channel Patch Clamp Unitary conductance (γ)Provides the fundamental electrical property of a single Cx42 channel.
Dual Whole-Cell Patch Clamp Junctional conductance (Gj)Quantifies the total electrical coupling between two cells mediated by Cx42 gap junctions.
Dye Transfer Assay Rate and extent of dye spreadAssesses the permeability of Cx42 channels to small molecules.

Biochemical and Molecular Approaches

Immunoprecipitation (IP) is a fundamental technique used to isolate Connexin 42 (Cx43) and its interacting proteins from complex cellular mixtures. This method relies on the high specificity of antibodies that recognize and bind to Cx43, thereby allowing for its purification. Once isolated, the protein complexes can be analyzed to identify novel interaction partners, providing insights into the regulatory networks that govern Cx43 function.

Co-immunoprecipitation (Co-IP) is a variation of this technique that is specifically employed to identify proteins that are bound to Cx43 within the cell. In this approach, an antibody targeting a protein suspected of interacting with Cx43 is used to pull down the entire protein complex. Subsequent analysis, often by Western blotting, can then confirm the presence of Cx43 in the immunoprecipitated complex, thus verifying the interaction. For instance, Co-IP has been instrumental in demonstrating the interaction between Cx43 and scaffolding proteins like zonula occludens-1 (ZO-1), which is known to regulate the size and localization of gap junction plaques. mdpi.com

Several studies have utilized these techniques to build a comprehensive map of the Cx43 interactome. These protein-protein interactions are crucial for various aspects of Cx43 biology, including its trafficking to the cell membrane, assembly into gap junctions, regulation of channel gating, and eventual degradation. A notable example is the interaction of Cx43 with CIP75 (Connexin Interacting Protein of 75 kDa), which is involved in the quality control and degradation of Cx43 in the endoplasmic reticulum. nih.gov

The following table summarizes key interacting partners of Cx43 identified through immunoprecipitation and other protein interaction assays:

Interacting ProteinFunction in Relation to Cx43Reference
Zonula occludens-1 (ZO-1)Scaffolding protein, regulates gap junction size and assembly mdpi.com
CIP75Mediates ER-associated degradation of Cx43 nih.gov
N-cadherinCell adhesion molecule, colocalizes with Cx43 at intercalated discs in cardiomyocytes
β-cateninComponent of adherens junctions, may link Cx43 to the actin cytoskeleton spandidos-publications.com

This table is based on data from multiple sources and is intended to be illustrative, not exhaustive.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of this compound (Cx43) protein in cell or tissue extracts. nih.gov This method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with an antibody specific to Cx43. nih.gov The antibody binding is then visualized, often using a chemiluminescent or fluorescent secondary antibody, allowing for the detection of the Cx43 protein.

The apparent molecular weight of Cx43 on a Western blot can vary depending on its phosphorylation state. nih.gov Unphosphorylated Cx43 typically migrates at approximately 42 kDa, while phosphorylated forms appear as higher molecular weight bands. nih.govresearchgate.net This characteristic allows researchers to assess not only the total amount of Cx43 but also its post-translational modification status, which is often linked to its functional state. For example, increased phosphorylation of Cx43 has been associated with both the assembly and disassembly of gap junctions. cellsignal.com

Northern Blot Analysis

Northern blotting is a technique used to study gene expression by detecting specific RNA sequences in a sample. In the context of this compound, Northern blot analysis can be used to measure the abundance of Cx43 messenger RNA (mRNA). This provides information about the transcriptional regulation of the GJA1 gene, which encodes Cx43.

The process involves extracting RNA from cells or tissues, separating it by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled nucleic acid probe that is complementary to the Cx43 mRNA sequence. The amount of probe that hybridizes to the membrane is proportional to the amount of Cx43 mRNA in the sample. While largely superseded by RT-PCR for its sensitivity and quantitative power, Northern blotting can still provide valuable information about the size and integrity of the mRNA transcript.

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are highly sensitive and specific methods used to detect and quantify the messenger RNA (mRNA) levels of this compound (Cx43). These techniques provide valuable insights into the transcriptional regulation of the GJA1 gene, which encodes Cx43, under various physiological and pathological conditions.

RT-PCR is a qualitative or semi-quantitative technique that begins with the conversion of Cx43 mRNA into complementary DNA (cDNA) using the enzyme reverse transcriptase. This cDNA then serves as a template for a standard polymerase chain reaction (PCR), which amplifies the specific Cx43 gene sequence. The resulting PCR products can be visualized on an agarose gel, allowing researchers to determine the presence or absence of Cx43 mRNA in a given sample. scielo.brnih.gov By comparing the intensity of the DNA band to that of a housekeeping gene, a semi-quantitative estimation of mRNA levels can be made. physiology.org

Quantitative PCR (qPCR) , also known as real-time PCR, is a more advanced technique that allows for the precise quantification of Cx43 mRNA. spandidos-publications.commdpi.com In qPCR, the amplification of the Cx43 cDNA is monitored in real-time using fluorescent dyes or probes. mdpi.com The amount of fluorescence is directly proportional to the amount of amplified DNA, enabling the determination of the initial amount of Cx43 mRNA in the sample with high accuracy. spandidos-publications.com This method is particularly useful for studying changes in Cx43 gene expression in response to various stimuli or in different disease states. For example, qPCR has been used to show that the expression of Cx43 mRNA can be significantly downregulated in certain types of cancer. mdpi.com

The following table outlines the basic steps involved in RT-PCR and qPCR for Cx43 mRNA analysis:

StepRT-PCRqPCR
1. RNA Isolation Total RNA is extracted from cells or tissues of interest.Total RNA is extracted from cells or tissues of interest.
2. Reverse Transcription Cx43 mRNA is converted to cDNA using reverse transcriptase.Cx43 mRNA is converted to cDNA using reverse transcriptase.
3. PCR Amplification The Cx43 cDNA is amplified using specific primers in a thermocycler.The Cx43 cDNA is amplified using specific primers in a real-time PCR machine.
4. Detection Amplified DNA is visualized on an agarose gel.Fluorescence is measured in real-time during amplification.
5. Analysis Presence and relative abundance of Cx43 mRNA are determined.The initial quantity of Cx43 mRNA is precisely calculated.

This table provides a simplified overview of the RT-PCR and qPCR workflows.

Mass spectrometry has emerged as a powerful and indispensable tool for the detailed characterization of post-translational modifications (PTMs) of connexins, including this compound (Cx43). nih.gov This analytical technique allows for the precise identification and localization of various PTMs, such as phosphorylation, ubiquitination, S-nitrosylation, and glycosylation, which play critical roles in regulating connexin function. nih.govnih.gov

The general workflow for analyzing connexin PTMs by mass spectrometry involves several key steps. First, connexin proteins are isolated from cells or tissues, often through immunoprecipitation. The purified proteins are then enzymatically digested into smaller peptides. This peptide mixture is subsequently separated, typically by liquid chromatography, and introduced into the mass spectrometer.

Inside the mass spectrometer, the peptides are ionized and their mass-to-charge ratios are measured, allowing for their identification. Through tandem mass spectrometry (MS/MS), individual peptides are fragmented, and the resulting fragmentation pattern provides sequence information and, crucially, the precise location of any PTMs. youtube.com

Mass spectrometry-based proteomics has been instrumental in identifying numerous phosphorylation sites on Cx43. nih.gov For example, studies have revealed that Cx43 can be phosphorylated on multiple serine and tyrosine residues, and the phosphorylation status of these sites can dynamically change in response to different cellular signals, thereby modulating gap junction communication. frontiersin.org

The following table summarizes some of the post-translational modifications of connexins that have been identified using mass spectrometry:

ModificationFunction
PhosphorylationRegulates channel gating, assembly, and turnover
UbiquitinationTargets connexins for degradation
S-nitrosylationModulates channel permeability
GlycosylationMay influence protein folding and stability
SUMOylationCan alter protein-protein interactions and subcellular localization
HydroxylationFunction not yet fully elucidated
AcetylationMay affect protein stability and interactions
MethylationPotential role in regulating gene expression and protein function
γ-carboxyglutamationMay be involved in calcium binding and protein conformation

This table is based on data from multiple sources and provides an overview of connexin PTMs. nih.govfrontiersin.org

Imaging Techniques

Immunofluorescence and confocal microscopy are powerful imaging techniques that are widely used to visualize the subcellular localization of this compound (Cx43). springernature.comnih.gov These methods provide high-resolution images that allow researchers to determine the distribution of Cx43 within cells and tissues, offering insights into its trafficking, assembly into gap junctions, and internalization. nih.gov

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific proteins. In the context of Cx43, cells or tissue sections are first "fixed" to preserve their structure and then "permeabilized" to allow antibodies to enter the cells. The sample is then incubated with a primary antibody that specifically binds to Cx43. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is added. This secondary antibody binds to the primary antibody, thereby "tagging" the Cx43 protein with a fluorescent marker. When the sample is excited with light of a specific wavelength, the fluorophore emits light of a longer wavelength, which can be detected by a microscope.

Confocal microscopy is an advanced light microscopy technique that enhances the quality and resolution of immunofluorescent images. nih.gov It uses a pinhole to eliminate out-of-focus light, resulting in sharper images and the ability to create optical sections through the specimen. springernature.com This allows for the three-dimensional reconstruction of Cx43 localization within cells and the precise visualization of gap junction plaques at the interfaces between adjacent cells. researchgate.net

Studies using immunofluorescence and confocal microscopy have revealed that Cx43 is not only found in gap junction plaques at the cell surface but also in various intracellular compartments, including the endoplasmic reticulum and Golgi apparatus, which are involved in its synthesis and transport. nih.gov Furthermore, these techniques have been instrumental in visualizing the internalization of gap junctions as annular gap junction vesicles, which is a key step in their degradation. uconn.edu

The following table provides a summary of the key steps in immunofluorescence staining for Cx43:

StepDescription
1. Sample Preparation Cells are grown on coverslips or tissue sections are prepared.
2. Fixation The sample is treated with a chemical fixative (e.g., paraformaldehyde) to preserve cellular structure.
3. Permeabilization A detergent (e.g., Triton X-100) is used to create pores in the cell membranes, allowing antibody access.
4. Blocking The sample is incubated with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
5. Primary Antibody Incubation The sample is incubated with a primary antibody that specifically recognizes Cx43.
6. Secondary Antibody Incubation A fluorescently labeled secondary antibody that binds to the primary antibody is added.
7. Mounting and Imaging The sample is mounted on a microscope slide and imaged using a confocal microscope.

This table provides a general overview of a typical immunofluorescence protocol.

Live-Cell Imaging of this compound Dynamics

The study of this compound (Cx42) dynamics in living cells is crucial for understanding its role in the formation and regulation of gap junctions. Live-cell imaging techniques allow for the real-time visualization of processes such as protein trafficking, assembly into gap junction plaques, and turnover. These methods provide invaluable insights that are often missed in studies using fixed cells.

A primary strategy for visualizing connexin dynamics is the use of fluorescent protein tags. uwo.canih.gov Scientists genetically fuse a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants, to the this compound protein. nih.govnih.gov This creates a chimeric protein (e.g., Cx42-GFP) that can be expressed in cultured cells and tracked using fluorescence microscopy. nih.govnih.gov Studies on other connexins, such as the extensively researched Connexin 43 (Cx43), have demonstrated that these tagged proteins are often expressed, transported, and assembled into functional gap junctions in a manner similar to their wild-type counterparts. nih.govnih.gov

Time-lapse confocal microscopy is a powerful tool used to monitor the movement of fluorescently-tagged Cx42 over time. uwo.canih.gov This technique allows researchers to observe the transport of newly synthesized connexins from the endoplasmic reticulum and Golgi apparatus to the plasma membrane. nih.gov Transport often occurs in vesicular structures that move along the cytoskeleton. nih.govnih.gov Once at the cell surface, connexons (hemichannels) can diffuse laterally within the membrane before docking with connexons on an adjacent cell to form a complete gap junction channel. nih.gov Time-lapse imaging can capture the coalescence of these channels into larger aggregates known as gap junction plaques. nih.gov

To quantify the dynamics of connexin molecules within these plaques, a technique known as Fluorescence Recovery After Photobleaching (FRAP) is employed. nih.govoup.com In a FRAP experiment, a high-intensity laser is used to bleach the fluorescent signal in a small region of a gap junction plaque. The subsequent recovery of fluorescence in the bleached area is monitored over time. This recovery is due to the movement of unbleached, fluorescently-tagged connexin molecules from surrounding areas into the bleached spot. The rate of fluorescence recovery provides quantitative data on the mobility of connexin proteins within the plaque, offering insights into the stability and turnover of the gap junction structure. nih.gov

Advanced imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, can be particularly useful for studying events at the plasma membrane. sinica.edu.tw TIRF microscopy selectively illuminates a very thin region of the cell adjacent to the coverslip, reducing background fluorescence and allowing for high-resolution imaging of connexon insertion and assembly at the cell surface. sinica.edu.tw

Key Findings from Live-Cell Imaging of Connexin Dynamics:

Imaging TechniqueObservationImplication for this compound Dynamics
Time-Lapse Confocal Microscopy Visualization of fluorescently-tagged connexins moving in transport intermediates. nih.govnih.govReveals the pathways and mechanisms of Cx42 trafficking from synthesis to the plasma membrane.
Observation of gap junction plaque formation, growth, and internalization. nih.govProvides insight into the assembly and degradation processes of Cx42-containing gap junctions.
Fluorescence Recovery After Photobleaching (FRAP) Measurement of the rate of fluorescence recovery in bleached gap junction plaques. nih.govoup.comQuantifies the mobility and turnover rate of Cx42 proteins within the gap junction, indicating plaque stability.
Total Internal Reflection Fluorescence (TIRF) Microscopy High-resolution imaging of connexon dynamics at the cell surface. sinica.edu.twAllows for detailed analysis of the final steps of Cx42 delivery to the membrane and initial stages of channel assembly.

These live-cell imaging approaches have been instrumental in revealing that gap junctions are not static structures but are highly dynamic, constantly undergoing assembly, remodeling, and degradation. uwo.canih.gov

Cell Culture Models for this compound Studies (e.g., H9c2 cells, Sertoli cells)

The selection of an appropriate cell culture model is critical for investigating the specific functions of this compound. Different cell lines offer unique advantages for studying the role of connexins in various physiological contexts.

H9c2 Cells:

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used model for cardiovascular research. nih.govfrontiersin.org These cells are cardiomyoblasts that can be differentiated into cardiomyocyte-like cells, making them a valuable tool for studying cardiac physiology and pathology. nih.gov In the heart, gap junctions, composed of connexins including members of the same family as Cx42, are essential for the coordinated propagation of electrical impulses that drive synchronous contraction.

H9c2 cells express connexins, and their expression levels can change during differentiation, highlighting their importance in cardiac cell maturation. nih.gov Studies using H9c2 cells often focus on the role of connexins in intercellular communication, cell proliferation, and the response to cardiac stressors like ischemia or drug treatments. oup.commdpi.com For instance, techniques like dye transfer assays can be used to assess the functionality of gap junctions between H9c2 cells. oup.com While much of the connexin research in H9c2 cells has focused on the predominant cardiac connexin, Cx43, this cell line provides a relevant cardiac context to investigate the expression, function, and regulation of Cx42, particularly if co-expressed with other cardiac connexins. oup.comnih.gov

Sertoli Cells:

Sertoli cells are somatic cells within the seminiferous tubules of the testis that play a crucial role in spermatogenesis. nih.govnih.gov They provide structural and nutritional support to developing germ cells. Gap junctional communication is vital in the testis, facilitating the coordination of the spermatogenic cycle. nih.gov This communication occurs between adjacent Sertoli cells and between Sertoli cells and germ cells.

Disruptions in connexin expression in Sertoli cells can lead to impaired spermatogenesis and infertility. nih.govmdpi.com Studies using Sertoli cell-specific knockout mouse models for connexins like Cx43 have demonstrated that the absence of this gap junction protein leads to an arrest of spermatogenesis. nih.govnih.gov Primary Sertoli cell cultures or immortalized Sertoli cell lines are therefore essential models to dissect the molecular mechanisms by which connexins, including Cx42, contribute to testicular function. These models allow researchers to investigate the regulation of connexin expression by hormones and other signaling molecules, and to study the dynamics of gap junction formation and disassembly at the blood-testis barrier.

Summary of Cell Culture Models for Connexin Studies:

Cell LineTissue of OriginRelevance for this compound StudiesResearch Applications
H9c2 Embryonic Rat HeartModel for cardiomyocyte function and intercellular communication in a cardiac context. nih.govfrontiersin.orgInvestigating the role of Cx42 in cardiac development, electrical coupling, and response to pathological stimuli. oup.commdpi.com
Sertoli Cells TestisModel for studying the role of gap junctions in spermatogenesis and testicular function. nih.govnih.govExamining the regulation and function of Cx42 in cell-cell communication within the seminiferous epithelium and its importance for male fertility. mdpi.com

Future Directions in Connexin 42 Research

Elucidating Undiscovered Roles of Connexin 43 Isoforms

While full-length Cx43 is well-characterized, the GJA1 gene can produce smaller, N-terminally truncated isoforms through alternative translation. nih.gov The most abundant of these is GJA1-20k, a 20 kDa protein comprising the C-terminal portion of Cx43. frontiersin.org Initial studies have revealed that GJA1-20k has distinct functions independent of forming gap junctions, including:

Chaperoning Cx43: GJA1-20k is essential for trafficking full-length Cx43 proteins to the cell membrane, particularly to the intercalated discs in cardiomyocytes. frontiersin.orgnih.gov

Mitochondrial Regulation: This isoform localizes to the outer mitochondrial membrane, where it can induce a protective form of mitochondrial fission, preserve ATP production, and reduce reactive oxygen species (ROS) under stress. frontiersin.orgahajournals.orgfrontiersin.org

Cytoskeletal Interaction: GJA1-20k interacts directly with the actin cytoskeleton, acting as a capping protein to stabilize actin filaments. biorxiv.org This interaction is crucial for both mitochondrial dynamics and the transport of Cx43. frontiersin.orgbiorxiv.org

Future research will focus on fully elucidating the roles of GJA1-20k and other potential isoforms. Key research questions include identifying the full range of cellular processes regulated by GJA1-20k, understanding how its expression is controlled, and discovering if other, less abundant, isoforms possess unique biological functions. nih.gov Given that GJA1-20k is upregulated in response to stress, it represents a promising therapeutic target for conditions like cardiac ischemia. nih.govmdpi.com

IsoformKnown FunctionsPotential Future Research Areas
Full-Length Cx43 Forms gap junction channels and hemichannels for intercellular communication. frontiersin.orgInvestigation of non-canonical, channel-independent signaling roles. mdpi.com
GJA1-20k Chaperones full-length Cx43 trafficking, regulates mitochondrial fission and metabolism, stabilizes actin cytoskeleton. frontiersin.orgnih.govElucidating its role in cancer progression, exploring its full interactome, assessing its therapeutic potential in various stress conditions. nih.gov
Other potential isoforms Largely undiscovered.Identification through advanced proteomics, characterization of expression patterns and unique biological functions.

Advanced Methodological Development for Connexin 43 Studies

Understanding the structure and function of Cx43 at a molecular level requires sophisticated techniques. Recent breakthroughs have provided unprecedented insight, and future developments will continue to refine our understanding.

Cryo-Electron Microscopy (Cryo-EM): Recently, the high-resolution structure of the human Cx43 gap junction channel was solved using cryo-EM. nih.govelifesciences.orgbiorxiv.orgresearchgate.net These studies revealed the channel in a putative closed state, identifying novel conformations and the presence of lipid-like molecules within the pore that may be involved in regulation. nih.govelifesciences.org Future cryo-EM studies will aim to capture the channel in various open, closed, and intermediate states to create a dynamic model of channel gating.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) have surpassed the diffraction limit of light, allowing researchers to visualize the nanoscale organization of Cx43 gap junction plaques. nih.govoup.comnih.gov These methods have revealed that proteins from different junctional complexes, such as the desmosomal protein plakophilin-2, can co-localize within the Cx43 plaque, suggesting a higher level of organization and interaction than previously thought. oup.com Future applications will involve multi-color, live-cell super-resolution imaging to observe the dynamics of gap junction assembly, turnover, and interaction with other cellular components in real-time. nih.govresearchgate.net

Integrative Omics Approaches for Connexin 43 Research

A comprehensive understanding of Cx43 requires integrating data from multiple levels of biological organization. "Omics" approaches are central to this effort, moving beyond the study of single proteins to a network-level analysis.

The "interactome" of Cx43—the complete set of its protein-protein interactions—is a key focus. Proteomic analyses, using techniques like co-immunoprecipitation followed by mass spectrometry, have identified a multitude of interacting partners. nih.govtandfonline.comtandfonline.comresearchgate.net These partners are involved in regulating nearly every aspect of the Cx43 life cycle, from synthesis and trafficking to channel gating and degradation. nih.gov

Table of Selected Cx43 Interacting Proteins Identified by Proteomics

Interacting Protein Cellular Function Implication for Cx43
ZO-1 (Zonula Occludens-1) Scaffolding protein at tight junctions Links Cx43 to the cytoskeleton, regulates plaque size and stability. tandfonline.com
CIP75 Ubiquitin-associated protein Mediates ER-associated degradation of Cx43 for quality control. nih.gov
Calmodulin (CaM) Calcium-binding messenger protein Regulates channel gating in response to intracellular calcium levels. nih.gov
β-Tubulin Subunit of microtubules Involved in the trafficking of Cx43-containing vesicles to the cell membrane. researchgate.net

| HSP90B (Hsp90β) | Chaperone protein | May be involved in Cx43 folding and stability. nih.gov |

Future research will employ integrative multi-omics strategies. This involves combining proteomics with genomics, transcriptomics, and metabolomics to build comprehensive models of how Cx43 function is regulated and how its dysfunction contributes to disease. For example, by correlating changes in the Cx43 interactome with changes in gene expression and metabolite levels in diseased versus healthy tissues, researchers can uncover novel signaling pathways and therapeutic targets. nih.gov

Comparative Studies of Connexin 43 Across Species

The GJA1 gene is highly conserved across species, indicating its fundamental biological importance. wikipedia.orgcambridge.org Comparative studies are crucial for understanding its evolution and identifying essential functional domains.

Studies comparing connexin expression in the developing hearts of mice and humans have shown generally similar, though not identical, patterns. researchgate.net This suggests that while the fundamental roles of Cx43 in cardiac development are conserved, species-specific differences in regulation may exist. Evolutionary analysis of the GJA1 gene in various mammals has shown that it is under strong purifying selection, meaning that most mutations are detrimental and removed from the population. cambridge.org This underscores the low tolerance for changes in the protein's sequence. wikipedia.org

Future comparative studies will likely involve:

Cross-species functional assays: Expressing Cx43 from different species in cell culture systems to compare their channel properties and regulation.

Genomic analysis: Comparing the GJA1 gene and its regulatory regions across a wider range of vertebrates to identify conserved non-coding elements that control its expression.

Investigating functional divergence: Studying instances where Cx43 function may have diverged between species to adapt to specific physiological needs. For example, comparing Cx43 properties in a hibernating mammal versus a non-hibernator could reveal adaptations related to metabolic suppression.

Development of Highly Specific Tools for Connexin 43 Manipulation

To dissect the specific functions of Cx43 channels and develop targeted therapies, highly specific modulators are required. Research is moving beyond broad-spectrum blockers to create tools that can target Cx43 with greater precision. mdpi.com

Mimetic Peptides: Small peptides that mimic sequences of the extracellular or intracellular loops of Cx43 can act as highly specific inhibitors of either gap junctions or hemichannels. nih.govmedchemexpress.comwikipedia.org For example, Gap27 targets the second extracellular loop to block channel activity, while Gap19 targets an intracellular loop to specifically inhibit hemichannels without affecting intact gap junctions. nih.govmedchemexpress.com

Antibodies and Nanobodies: Monoclonal antibodies targeting the extracellular domains of Cx43 can be used to block hemichannel function. jyoungpharm.org The development of smaller nanobodies could offer improved tissue penetration and stability for therapeutic applications.

Genetic Tools: The CRISPR/Cas9 gene-editing system has been used to create precise genetic modifications in animal models. mdpi.com For instance, a mouse line was developed with a single point mutation that prevents the translation of the GJA1-20k isoform without affecting the full-length protein, allowing for specific investigation of the isoform's function. mdpi.com

Future efforts will focus on designing "smart" therapeutics, such as photo-switchable peptides that allow for spatial and temporal control of Cx43 activity, and developing isoform-specific modulators to distinguish between the functions of full-length Cx43 and GJA1-20k. mdpi.com These advanced tools will be indispensable for both fundamental research and the development of next-generation therapies for connexin-related diseases. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify Connexin 42 (Cx42) expression in cellular models?

  • Methodological Answer : Western blotting and immunocytochemistry are standard techniques. For Western blotting, use isoform-specific antibodies (e.g., anti-Connexin 43 N-terminal antibodies, validated in rat and mouse heart tissue lysates at 1–4 µg/mL concentrations ). Immunocytochemistry requires fixation/permeabilization protocols to preserve gap junction structures, followed by confocal microscopy for spatial localization . Include positive/negative controls (e.g., Cx42-knockout cells) and normalize expression levels to housekeeping proteins (e.g., β-actin).

Q. How does this compound contribute to intercellular communication in specific tissues?

  • Methodological Answer : Functional studies involve dye coupling assays (e.g., microinjecting fluorescent tracers like Lucifer Yellow) to assess gap junction permeability. Pair this with pharmacological inhibitors (e.g., carbenoxolone) or siRNA-mediated Cx42 knockdown to isolate its role. For example, in cardiac tissue, Cx42’s role in action potential propagation can be tested using electrophysiological recordings alongside calcium imaging .

Q. What are the primary challenges in distinguishing this compound from other connexin isoforms (e.g., Cx43) in co-expressing systems?

  • Methodological Answer : Use isoform-specific antibodies with validated cross-reactivity profiles. Combine Western blotting (to confirm molecular weight) with proximity ligation assays (PLA) to detect protein-protein interactions. For co-localization studies in tissues, multiplex immunofluorescence with spectral unmixing reduces channel bleed-through artifacts .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding Cx42’s role in cancer progression (e.g., tumor suppression vs. metastasis promotion)?

  • Methodological Answer : Context-dependent roles may arise from tissue-specific post-translational modifications (e.g., phosphorylation) or interaction partners. Design experiments to:

  • Compare Cx42 expression in primary tumors vs. metastatic sites using RNA-seq or IHC .
  • Use CRISPR-Cas9 to generate Cx42 mutants lacking phosphorylation sites (e.g., S255/S262) and assess tumor spheroid invasion in 3D matrices .
  • Perform meta-analyses of public datasets (e.g., TCGA) with stratification by tumor stage and subtype .

Q. What statistical approaches are recommended for analyzing Cx42 expression data with high inter-experimental variability?

  • Methodological Answer : Apply mixed-effects models to account for batch effects (e.g., platform differences between Affymetrix and Illumina data ). Use bootstrapping or permutation tests for small sample sizes. For longitudinal studies (e.g., Cx42 dynamics during development), employ time-series clustering or Gaussian process regression .

Q. How can researchers design a robust study to investigate Cx42’s interaction with zonula occludens (ZO-1) in epithelial barrier function?

  • Methodological Answer :

  • Experimental Design : Use polarized epithelial monolayers (e.g., MDCK cells) with inducible Cx42/ZO-1 knockdown. Measure transepithelial electrical resistance (TEER) and paracellular flux (FITC-dextran).
  • Interaction Validation : Co-immunoprecipitation (Co-IP) under non-denaturing conditions, followed by mass spectrometry for binding partners. Include crosslinkers (e.g., DSP) to stabilize transient interactions .
  • Functional Analysis : Correlate Cx42-ZO-1 colocalization (via super-resolution microscopy) with barrier integrity metrics .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in Cx42 localization reported in different studies (membrane vs. cytoplasmic)?

  • Methodological Answer : Variability may stem from fixation artifacts (e.g., over-fixation disrupts membrane structures) or antibody specificity. Standardize protocols:

  • Use fresh-frozen sections for IHC and validate antibodies with knockout controls.
  • Quantify subcellular distribution via image segmentation tools (e.g., Fiji/ImageJ) and report cytoplasmic:membrane fluorescence ratios .

Q. What steps ensure reproducibility when studying Cx42 in animal models with genetic variability?

  • Methodological Answer :

  • Use congenic strains or littermate controls to minimize genetic drift.
  • For conditional Cx42 knockout models, verify Cre recombinase activity with ROSA26 reporter lines.
  • Report detailed husbandry conditions (diet, light cycles) as environmental factors affect connexin expression .

Tables for Methodological Reference

Technique Application Key Considerations References
Proximity Ligation AssayProtein-protein interaction detectionOptimize antibody pairs to avoid cross-reactivity
CRISPR-Cas9 EditingIsoform-specific knockoutOff-target screening via whole-exome sequencing
Multiplex IHCTissue-specific Cx42 localizationSpectral unmixing to separate overlapping signals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.